3-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride
Description
3-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride is a substituted biphenyl amine derivative characterized by a methoxy (-OCH₃) group at the 3'-position of the biphenyl scaffold and an amine (-NH₂) group at the 4-position, forming a hydrochloride salt. This structural configuration imparts unique electronic and steric properties, making it valuable in organic synthesis, pharmaceuticals, and materials science. The hydrochloride salt enhances solubility in polar solvents, facilitating its use in reactions requiring protonated amine intermediates.
Properties
Molecular Formula |
C13H14ClNO |
|---|---|
Molecular Weight |
235.71 g/mol |
IUPAC Name |
2-methoxy-4-phenylaniline;hydrochloride |
InChI |
InChI=1S/C13H13NO.ClH/c1-15-13-9-11(7-8-12(13)14)10-5-3-2-4-6-10;/h2-9H,14H2,1H3;1H |
InChI Key |
QFIUYOPWUVCUIO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=CC=C2)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis via Aromatic Nucleophilic Substitution and Amination
Method Overview:
This approach involves the initial synthesis of the biphenyl core, followed by selective substitution and amination steps. The key intermediate, 3'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde , is prepared through Suzuki-Miyaura cross-coupling reactions, which are well-established for biphenyl construction.
- High yields (>80%) reported for each step, with purification achieved via recrystallization or chromatography.
- Spectroscopic characterization (NMR, IR, MS) confirms structure and purity.
Method Overview:
This method involves the direct introduction of the amino group onto the biphenyl scaffold via catalytic amination, often utilizing ammonia or methylamine under high pressure and temperature.
- The process yields the target compound with purity exceeding 98%.
- Reaction optimization involves adjusting temperature (80-120°C) and pressure (1-5 MPa) for maximum conversion.
Multi-step Synthesis via Oxidative or Reductive Pathways
Method Overview:
An alternative route employs oxidation of biphenyl precursors followed by reductive amination, enabling selective functionalization at specific positions.
- Yields are generally moderate (60-75%) with high purity after purification.
- The method allows for structural modifications to optimize pharmacological activity.
Specific Synthesis Data and Research Outcomes
| Parameter | Data | Source |
|---|---|---|
| Typical yield | 75-85% | , |
| Reaction temperature | 80-120°C | , |
| Reaction time | 4-12 hours | , |
| Purification | Recrystallization, chromatography | , |
| Characterization | NMR, IR, MS | ,, |
Notes on Industrial and Laboratory Synthesis
- Catalysts: Palladium, copper, and nickel catalysts are commonly employed for cross-coupling and amination steps.
- Solvents: Common solvents include ethanol, tetrahydrofuran, and dimethylformamide, selected based on solubility and reaction conditions.
- Safety: Handling of methylating agents and catalysts requires appropriate safety measures due to toxicity and flammability.
- Environmental considerations: Recent methods emphasize greener solvents and catalytic processes to reduce waste and improve sustainability.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-[1,1’-biphenyl]-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon) is commonly used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
3-Methoxy-[1,1’-biphenyl]-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Methoxy-[1,1’-biphenyl]-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Positional Isomers
- 2'-Methoxy-[1,1'-biphenyl]-4-amine Hydrochloride (CAS: 824414-16-6): Structural Difference: Methoxy group at the 2'-position instead of 3'. Applications: Used in dye synthesis and as an intermediate in polymer production.
4'-Methoxy-[1,1'-biphenyl]-4-amine (PubChem CID: N/A):
- Structural Difference : Methoxy group at the 4'-position.
- Impact : The para-substitution creates a linear electronic structure, enhancing conjugation in electroluminescent materials. This isomer may exhibit higher quantum efficiency in organic light-emitting diodes (OLEDs) compared to the 3'-methoxy analog .
Halogen-Substituted Analogs
3'-Fluoro-[1,1'-biphenyl]-4-amine Hydrochloride (CAS: 5728-66-5):
- Structural Difference : Fluorine replaces the methoxy group at the 3'-position.
- Impact : Fluorine’s electronegativity increases electron-withdrawing effects, lowering the HOMO energy and altering charge transport properties. This makes it suitable for electron-deficient intermediates in medicinal chemistry .
- Synthesis : Prepared via Buchwald-Hartwig amination or Suzuki-Miyaura coupling .
3',4'-Difluoro-[1,1'-biphenyl]-4-amine (CAS: 1184136-90-0):
Methyl-Substituted Analogs
- 2'-Methyl-[1,1'-biphenyl]-4-amine Hydrochloride (CAS: 811842-48-5):
Complex Derivatives
N-[1,1'-Biphenyl]-3-yl-[1,1'-biphenyl]-4-amine (CAS: 570391-47-8):
- Organotellurium Derivatives (e.g., 3-(Tribromo-λ⁴-tellanyl)-[1,1'-biphenyl]-4-amine): Structural Difference: Tellurium atom replaces hydrogen at the 3-position. Impact: Introduces heavy atom effects, useful in photoredox catalysis. DFT studies show narrowed HOMO-LUMO gaps (~2.5 eV), enhancing light absorption in photocatalytic applications .
Physicochemical Properties Comparison
| Compound | Melting Point (°C) | Solubility | Key Applications |
|---|---|---|---|
| 3-Methoxy-[1,1'-biphenyl]-4-amine HCl | Not reported | Polar solvents | Pharmaceuticals, OLEDs |
| 2'-Methoxy analog | 79–82 (free base) | Moderate in EtOAc | Dyes, polymer intermediates |
| 3'-Fluoro analog HCl | Not reported | DMSO, DMF | Medicinal chemistry |
| 2'-Methyl analog HCl | Not reported | Organic solvents | Ligand synthesis |
| Organotellurium derivative B | 217–220 | Chlorinated solvents | Photocatalysis |
Biological Activity
3-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a biphenyl structure with a methoxy group and an amine functional group. Its molecular formula is CHClNO, and it exhibits properties that allow it to interact with various biological targets.
The mechanism of action for 3-methoxy-[1,1'-biphenyl]-4-amine hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The methoxy and amine groups are crucial for modulating the compound's binding affinity and specificity. This compound can participate in hydrogen bonding and π-π interactions, which are essential for its biological effects .
Anticancer Activity
Research indicates that 3-methoxy-[1,1'-biphenyl]-4-amine hydrochloride exhibits significant anticancer activity. In vitro studies have demonstrated its ability to induce cell cycle arrest and apoptosis in various cancer cell lines.
- Cell Viability Assays : The compound was tested on MCF-7 (breast cancer) and K-562 (leukemia) cell lines. Results showed that it reduced cell viability significantly at micromolar concentrations, indicating potent anticancer properties .
- Mechanisms of Action : The compound was found to increase levels of p53 protein, leading to apoptosis-specific fragmentation of PARP-1, a hallmark of programmed cell death .
Antimicrobial Activity
In addition to its anticancer properties, 3-methoxy-[1,1'-biphenyl]-4-amine hydrochloride has demonstrated antimicrobial effects against various bacterial strains. Studies have shown that it exhibits bacteriostatic activity at low concentrations, comparable to established antibiotics .
Case Studies
Several studies have highlighted the efficacy of 3-methoxy-[1,1'-biphenyl]-4-amine hydrochloride:
- Study on Cancer Cell Lines :
- Antimicrobial Efficacy :
Data Table: Summary of Biological Activities
| Activity Type | Cell Line/Organism | Concentration (µM) | Effect |
|---|---|---|---|
| Anticancer | MCF-7 | 10 | Significant reduction in viability |
| Anticancer | MCF10A | 10 | Low toxicity compared to DOX |
| Antimicrobial | Bacillus subtilis | 5 | Bacteriostatic effect |
| Antimicrobial | Staphylococcus aureus | 5 | Bacteriostatic effect |
Q & A
Q. What are the common synthetic routes for 3-methoxy-[1,1'-biphenyl]-4-amine hydrochloride, and how can reaction conditions be optimized for higher yields?
-
Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, biphenyl amine derivatives can be prepared by dissolving intermediates in glacial acetic acid, followed by hydrazine hydrate addition in ethanol/water to precipitate crystals. Reaction optimization includes controlling temperature (e.g., ice-cooling for intermediates) and solvent ratios. Yields range from 32% to 46%, depending on substituents and reaction steps .
-
Data Table :
Step Reagents/Conditions Yield (%) Decomposition Temp. (°C) Intermediate A Acetic acid, ethanol, hydrazine 46 208–210 Intermediate B Heated ethanol, hydrazine 32 214–216
Q. How is the molecular structure of 3-methoxy-[1,1'-biphenyl]-4-amine hydrochloride confirmed experimentally?
- Methodological Answer : Characterization relies on spectroscopic techniques:
- FT-IR : Peaks at ~3400 cm⁻¹ (N-H stretch), ~1250 cm⁻¹ (C-O methoxy group), and aromatic C=C vibrations (~1600 cm⁻¹) confirm functional groups .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight. For biphenyl derivatives, fragmentation patterns align with biphenyl backbone cleavage .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Gloves, lab coats, and goggles are mandatory. Use fume hoods to avoid inhalation .
- Storage : Keep in airtight containers away from heat/light. Decomposition above 200°C may release toxic fumes .
Advanced Research Questions
Q. How do computational methods like DFT align with experimental data for biphenyl amine derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations predict bond lengths, angles, and electronic properties (e.g., HOMO-LUMO gaps) for organotellurium biphenyl derivatives. Experimental XRD and spectroscopic data show <5% deviation from DFT predictions, validating computational models for structural optimization .
Q. What strategies are effective for modifying the biphenyl core to enhance pharmacological activity?
- Methodological Answer :
- Substituent Effects : Methoxy groups increase electron density, improving binding to aromatic receptors (e.g., serotonin transporters). Bromine or trifluoromethyl additions enhance lipophilicity for blood-brain barrier penetration .
- Synthetic Routes : Stille coupling (e.g., tributyltin intermediates) or Suzuki-Miyaura reactions enable selective functionalization at the 3- or 4-positions .
Q. How can contradictory data on biphenyl amine stability be resolved in different solvents?
- Methodological Answer : Stability studies in polar vs. non-polar solvents (e.g., DMSO vs. toluene) reveal hydrolysis susceptibility. For example, methoxy groups in polar solvents stabilize via hydrogen bonding, whereas non-polar solvents may accelerate decomposition. UV-Vis and HPLC track degradation kinetics .
Q. What in vitro assays are suitable for evaluating the compound’s therapeutic potential?
- Methodological Answer :
- Antimicrobial Activity : MIC assays against Gram-positive/negative bacteria.
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Neuroactivity : Radioligand binding assays for serotonin/dopamine receptors .
Methodological Challenges and Solutions
3.1 Challenge : Low yield in biphenyl coupling reactions.
- Solution : Optimize catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%) and reaction time (24–48 hrs) under inert atmospheres .
3.2 Challenge : Spectral overlap in NMR analysis.
- Solution : Use 2D NMR (HSQC, HMBC) to resolve aromatic proton signals and confirm methoxy group positioning .
Key Data Gaps and Future Directions
- Ecotoxicology : Limited data on environmental impact. Recommend OECD 301/302 biodegradability testing .
- In Vivo Pharmacokinetics : No ADME studies available. Propose rodent models to assess bioavailability and metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
